N-Methyl-1-(pyrazin-2-yl)piperidine-3-carboxamide
Description
Properties
IUPAC Name |
N-methyl-1-pyrazin-2-ylpiperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O/c1-12-11(16)9-3-2-6-15(8-9)10-7-13-4-5-14-10/h4-5,7,9H,2-3,6,8H2,1H3,(H,12,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUPPPHQCTRMFNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCCN(C1)C2=NC=CN=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-(pyrazin-2-yl)piperidine-3-carboxamide typically involves the reaction of pyrazine derivatives with piperidine derivatives. One common method involves the use of rhodium (I) complex and pinacol borane to achieve highly diastereoselective products through a dearomatization/hydrogenation process . Another method includes the preparation of pyrazole by the reaction between α,β-alkynyls and hydrazine monohydrate, followed by cyclization catalyzed by gold .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of advanced catalytic systems and optimized reaction conditions to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-(pyrazin-2-yl)piperidine-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogenation catalysts, oxidizing agents, and reducing agents. The reaction conditions often involve controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
N-Methyl-1-(pyrazin-2-yl)piperidine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-Methyl-1-(pyrazin-2-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
To contextualize N-Methyl-1-(pyrazin-2-yl)piperidine-3-carboxamide , we evaluate its structural and functional analogs from the provided evidence. Key comparisons include:
Table 1: Structural and Molecular Comparison
*Calculated based on standard molecular weight tables.
Key Observations :
Structural Complexity :
- The target compound is less structurally complex than the pyrido-pyrazin derivatives in (e.g., F677-0526 and F677-0539), which feature fused pyrido-pyrazin cores and bulky aromatic substituents. These modifications likely enhance binding affinity to hydrophobic enzyme pockets but reduce metabolic stability compared to the simpler pyrazine-piperidine scaffold of the target compound .
Bioavailability Considerations :
- The target’s lower molecular weight (233.27 g/mol) suggests better membrane permeability than the analogs in Table 1 (467–481 g/mol), aligning with Lipinski’s "Rule of Five" for drug-likeness. However, the absence of solubilizing groups (e.g., oxolane in ) may limit aqueous solubility .
In contrast, the target compound lacks this feature, relying solely on the pyrazine nitrogen and carboxamide for interactions .
Research Findings and Limitations
- Synthetic Accessibility : The target compound’s simpler structure may offer advantages in synthesis scalability compared to the multi-step routes required for pyrido-pyrazin derivatives .
- Pharmacological Gaps: No direct bioactivity data are available for the target compound. However, analogs like F677-0526 and F677-0539 () are screened for kinase inhibition, suggesting a plausible mechanism for the target that warrants experimental validation.
- Availability Constraints: Limited quantities of analogs (2–7 mg) in highlight challenges in procuring sufficient material for comprehensive studies .
Biological Activity
N-Methyl-1-(pyrazin-2-yl)piperidine-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by diverse research findings and data tables.
Chemical Structure and Properties
This compound has the molecular formula C11H16N4O and a molecular weight of approximately 220.27 g/mol. The compound features a piperidine core with a methyl group at the nitrogen atom in the first position, a pyrazinyl group at the second position, and a carboxamide functional group at the third position. This unique structure contributes to its diverse biological activities.
Analgesic and Anti-inflammatory Properties
Research indicates that this compound exhibits significant analgesic and anti-inflammatory properties. Preliminary studies suggest its potential for modulating neurotransmitter systems, making it relevant in neuropharmacology. It has been proposed as a lead compound for developing new analgesics or neuroactive drugs due to its interactions with receptors involved in pain modulation and inflammatory responses.
Antimicrobial Activity
In addition to its analgesic effects, this compound has been investigated for its antimicrobial properties. Studies have shown that it may inhibit the growth of certain bacterial strains, although further research is needed to establish its efficacy and mechanism of action against various pathogens.
The mechanism of action of this compound involves binding to specific receptors or enzymes, thereby modulating their activity. This interaction can influence various biological pathways, particularly those related to pain perception and inflammation.
Structure-Activity Relationship (SAR)
A detailed structure-activity relationship (SAR) study has been conducted to understand how modifications to the compound's structure can enhance its biological activity. For instance, variations in the piperidine ring or pyrazine substitution have been shown to significantly affect potency against specific targets .
| Compound Modification | Biological Activity | Reference |
|---|---|---|
| Addition of methyl group | Increased analgesic potency | |
| Substitution on pyrazine ring | Enhanced antimicrobial effects | |
| Variations in carboxamide group | Altered anti-inflammatory properties |
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Pain Management : In animal models, this compound demonstrated significant pain relief comparable to established analgesics, suggesting potential use in clinical settings for pain management.
- Inflammatory Disorders : Studies have reported its effectiveness in reducing inflammation markers in models of arthritis, indicating its therapeutic promise for inflammatory diseases.
- Neuropharmacology : Investigations into its effects on neurotransmitter systems have shown promise in treating conditions like anxiety and depression, warranting further exploration into its neuroactive properties .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-Methyl-1-(pyrazin-2-yl)piperidine-3-carboxamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves multi-step processes, including:
- Pyrazine Ring Formation : Cyclization of hydrazine with dicarbonyl precursors under acidic conditions (common for pyridazine/pyrazine systems) .
- Piperidine Coupling : Alkylation or amidation reactions to attach the piperidine-carboxamide moiety, often using coupling agents like EDCI or HOBt .
- Methylation : Introduction of the N-methyl group via reductive amination or methyl halide alkylation .
- Optimization : Adjusting solvent polarity (e.g., DMF vs. THF), temperature (50–100°C), and stoichiometric ratios (1.2–1.5 equivalents of methylating agents) can improve yields (≥70%) and purity (≥95%). Purification via column chromatography or preparative HPLC is critical .
Q. How is the compound characterized to confirm its structural integrity and purity?
- Methodological Answer : Key techniques include:
- Spectroscopy : H/C NMR to verify proton environments and carbon frameworks (e.g., pyrazine C-H signals at δ 8.5–9.0 ppm, piperidine methyl at δ 2.3–2.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., expected [M+H] for CHNO: 206.1294) .
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding patterns (if crystalline) .
- Thermal Analysis : Melting point determination (e.g., mp 185–186.5°C for analogous piperidine-carboxamides) .
Q. What preliminary biological assays are recommended to screen for pharmacological activity?
- Methodological Answer : Initial screens focus on:
- Enzyme Inhibition : Kinase or protease assays (e.g., IC determination via fluorescence-based protocols) .
- Cytotoxicity : MTT assays against cancer cell lines (e.g., IC <10 µM suggests antitumor potential) .
- Receptor Binding : Radioligand displacement studies (e.g., GPCR targets) to assess affinity (K values) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data observed across different studies?
- Methodological Answer : Contradictions may arise from:
- Impurity Profiles : Quantify byproducts (e.g., des-methyl analogs) via LC-MS and correlate with bioactivity .
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use internal controls (e.g., staurosporine as a reference inhibitor) .
- Solubility Effects : Adjust DMSO concentrations (<1% v/v) or use solubilizing agents (e.g., cyclodextrins) to mitigate false negatives .
Q. What strategies are employed to elucidate the compound’s mechanism of action at the molecular level?
- Methodological Answer : Advanced approaches include:
- Crystallography : Co-crystallization with target proteins (e.g., kinases) to identify binding motifs .
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict interaction sites, followed by mutagenesis validation .
- Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to map downstream signaling pathways .
Q. How can synthetic routes be modified to improve scalability while maintaining stereochemical purity?
- Methodological Answer :
- Green Chemistry : Replace toxic solvents (e.g., DCM) with biodegradable alternatives (e.g., 2-MeTHF) .
- Catalytic Asymmetry : Use chiral catalysts (e.g., BINAP-Ru complexes) for enantioselective synthesis of the piperidine ring .
- Flow Chemistry : Continuous flow systems enhance reproducibility and reduce reaction times (e.g., 30 minutes vs. 12 hours in batch) .
Q. What analytical methods are critical for detecting degradation products during long-term stability studies?
- Methodological Answer :
- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to simulate aging .
- HPLC-MS/MS : Identify hydrolyzed (e.g., carboxamide → carboxylic acid) or oxidized products (e.g., pyrazine N-oxide) .
- Kinetic Modeling : Calculate degradation rates (k) and shelf-life using Arrhenius equations .
Key Considerations for Experimental Design
- Stereochemical Integrity : Monitor chiral centers via polarimetry or chiral HPLC to prevent racemization during synthesis .
- Data Reproducibility : Use ≥3 biological replicates and report statistical significance (p <0.05) .
- Safety Protocols : Follow OSHA guidelines for handling iodinated intermediates (e.g., HB180 series in ) and corrosive reagents (e.g., thionyl chloride) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
